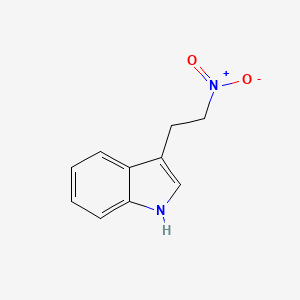

3-(2-Nitroethyl)-1h-indole

描述

Significance of Indole (B1671886) Scaffold in Organic Synthesis

The indole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged structure in organic synthesis. wikipedia.orgias.ac.in Its unique electronic properties and the reactivity of its various positions, particularly the C-3 position, make it a versatile building block for the construction of complex molecular architectures. ias.ac.in This structural motif is fundamental to a vast number of natural products, including alkaloids, amino acids like tryptophan, and neurotransmitters such as serotonin. semanticscholar.org Consequently, the development of synthetic methodologies to construct and functionalize the indole nucleus remains an active and important area of chemical research.

Overview of Nitroethyl-Substituted Indoles in Academic Research

Within the extensive family of indole derivatives, those bearing a nitroethyl substituent have garnered considerable attention in academic research. These compounds, particularly 3-(2-nitroethyl)-1H-indoles, often serve as crucial intermediates in the synthesis of more complex molecules. The nitro group, being a strong electron-withdrawing group, activates the adjacent ethyl chain for various chemical transformations. While sometimes considered an inert byproduct in certain complex reactions, its strategic conversion into other functional groups is a key step in many synthetic pathways. researchgate.netnih.govmdpi.comdntb.gov.ua Research has demonstrated the utility of nitroethyl-substituted indoles as precursors to valuable compounds such as tryptamines and various alkaloids. acs.orgnih.gov

The compound at the center of this article, 3-(2-Nitroethyl)-1H-indole , is a prime example of such a synthetic intermediate.

Chemical Profile of this compound

| Property | Value |

| CAS Number | 31731-23-4 |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

Structure

3D Structure

属性

IUPAC Name |

3-(2-nitroethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c13-12(14)6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,11H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXDYLYFORNDRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289770 | |

| Record name | 3-(2-nitroethyl)-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31731-23-4 | |

| Record name | NSC63824 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-nitroethyl)-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Spectroscopic Characterization of 3 2 Nitroethyl 1h Indole

The primary method for the synthesis of 3-(2-Nitroethyl)-1H-indole is the Michael addition of indole (B1671886) to nitroethylene (B32686). This reaction takes advantage of the nucleophilic character of the C-3 position of the indole ring and the electrophilic nature of the double bond in nitroethylene.

One reported synthesis involves the reaction of indole with nitroethylene, which readily undergoes a Michael addition to yield this compound in high yield, often around 80%. lookchem.comtripod.com Another procedure describes the reduction of (E)-3-(2-nitrovinyl)-1H-indole using sodium borohydride (B1222165) (NaBH₄) in a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) (CH₃OH) to produce this compound in a 96% yield. nih.gov

The structural identity of this compound has been confirmed through various spectroscopic techniques. The following table summarizes the key spectroscopic data.

Spectroscopic Data for this compound nih.gov

| Technique | Data |

| ¹H NMR (600 MHz, CDCl₃) | δ 8.09 (brs, 1H), 7.59 (d, J = 7.8 Hz, 1H), 7.38 (d, J = 8.3 Hz, 1H), 7.25 (t, J = 7.8, 7.3 Hz, 1H), 7.18 (t, J = 8.3, 7.3 Hz, 1H), 7.04 (s, 1H), 4.67 (t, J = 6.9 Hz, 2H), 3.49 (t, J = 6.9 Hz, 2H) |

| ¹³C NMR (151 MHz, CDCl₃) | δ 136.3, 126.7, 122.7, 122.6, 119.9, 118.2, 111.6, 110.0, 75.8, 23.7 |

Role in Academic Research

Direct Functionalization of Indole Nucleus

Direct functionalization at the C-3 position is the most common strategy due to the inherent nucleophilicity of this position on the indole ring.

The Friedel-Crafts alkylation of indoles with nitroalkenes stands as a robust and widely documented method for forming 3-substituted indoles. mdpi.com Nitroalkenes are effective Michael acceptors, and the resulting nitroalkane adducts can be transformed into a variety of other functional groups. mdpi.com This reaction can be facilitated by a range of catalysts, including Lewis acids, Brønsted acids, and other specialized catalytic systems.

Lewis acid catalysis is a prominent strategy for promoting the conjugate addition of indoles to nitroalkenes. Various metal-based Lewis acids have been shown to be effective. For instance, a combination of cerium(III) chloride heptahydrate and sodium iodide supported on silica (B1680970) gel (CeCl₃·7H₂O/NaI/SiO₂) efficiently catalyzes the reaction under solvent-free conditions, providing good yields of β-indolyl nitroalkanes. thieme-connect.com This system is particularly noteworthy as it was applied in the synthesis of a derivative that serves as a precursor to the alkaloid (-)-(S)-brevicolline. thieme-connect.com

Other metal halide hydrates, such as SnCl₂·2H₂O, have also been employed as effective Lewis acid catalysts. scielo.br Research has demonstrated that a variety of metal triflates can catalyze the reaction. For example, Al(OTf)₃ has been used in polyethylene (B3416737) glycol (PEG-200) as a recyclable reaction medium. researchgate.net Similarly, scandium(III) dodecyl sulfate (B86663) [Sc(DS)₃] has been utilized as a Lewis acid-surfactant-combined catalyst, proving effective for the reaction in water with both solid and liquid substrates. researchgate.net

| Catalyst System | Substrates | Solvent | Conditions | Yield (%) | Reference |

| CeCl₃·7H₂O/NaI/SiO₂ | Indole, trans-β-Nitrostyrene | Solvent-free | 0.3 eq. catalyst, equimolar reagents | Good | thieme-connect.com |

| SnCl₂·2H₂O | Indole, trans-β-Nitrostyrene | Acetonitrile (B52724) | 10 mol% catalyst, RT, 30 min | 97 | scielo.br |

| Sc(DS)₃ | Indole, trans-β-Nitrostyrene | Water | - | - | researchgate.net |

| Al(OTf)₃ | Indoles, α,β-Unsaturated Ketones | PEG-200 | - | Good | researchgate.net |

Brønsted acids are also utilized to catalyze the addition of indoles to nitroalkenes. While strong acids like triflic acid have been tested, they can sometimes lead to the decomposition of the starting materials. mdpi.comnih.gov A more successful approach involves the use of polyphosphoric acid (PPA), which mediates the condensation of 3-(2-nitrovinyl)-1H-indoles with phenols in a cascade reaction. semanticscholar.orgmdpi.com This specific reaction, however, leads to more complex benzofuranone structures rather than directly yielding this compound as the final product. semanticscholar.orgmdpi.com The initial step is a Brønsted acid-mediated nucleophilic addition of the phenol (B47542) to the nitrovinylindole. mdpi.com

| Catalyst | Substrates | Key Transformation | Outcome | Reference |

| Triflic Acid | This compound | Attempted conversion | Decomposition of material | mdpi.comnih.gov |

| Polyphosphoric Acid (PPA) | 3-(2-nitrovinyl)-1H-indoles, Phenols | Cascade reaction | 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones | semanticscholar.orgmdpi.com |

In alignment with the principles of green chemistry, several methods have been developed that minimize or eliminate the need for traditional catalysts and organic solvents. A convenient route for the synthesis of indolyl-nitroalkanes involves the reaction of indoles with β-nitrostyrene under solvent-free and catalyst-free conditions, affording the product in good yields. electronicsandbooks.com

Water, an environmentally benign solvent, has been successfully used as a reaction medium. One protocol uses microwave irradiation in water to promote the catalyst-free nitro-Michael addition of indoles to nitroalkenes, achieving excellent yields rapidly. researchgate.net Another green approach employs visible light in the presence of rose bengal as a photocatalyst. rsc.org This reaction proceeds smoothly in water under irradiation from white LED lamps, generating 3-(2-nitroalkyl)indoles in moderate to good yields. rsc.org This visible-light-mediated method has also been successfully scaled up to the gram scale. rsc.org

| Method | Conditions | Solvent | Yield (%) | Key Feature | Reference |

| Catalyst-free | Heating | Solvent-free | Good | Avoids catalyst and solvent | electronicsandbooks.com |

| Microwave-assisted | Superheated conditions | Water | Excellent | Catalyst-free, rapid | researchgate.net |

| Visible-light photocatalysis | 10 mol% rose bengal, 21W white LED, 60 °C, 12 h | Water | up to 87 | Green, uses light energy | rsc.org |

N-Bromosuccinimide (NBS) has been identified as an efficient and practical catalyst for the synthesis of indolyl-nitroalkane derivatives. nih.govnih.gov This method is characterized by simple reaction conditions and provides good yields of the desired products. nih.govnih.gov The reaction involves the Friedel-Crafts alkylation of various substituted indoles with a wide array of β-nitrostyrenes. nih.govresearchgate.net Optimization studies have shown that using 10 mol% of NBS in a solvent like dichloromethane (B109758) at 40 °C is highly effective. mdpi.comnih.gov The methodology is robust, tolerating acid-sensitive heterocyclic substrates and less reactive aliphatic nitroalkenes, which react to give the Friedel-Crafts products in high yields. mdpi.com

| Catalyst | Indole Substrate | Nitroalkene Substrate | Solvent | Yield (%) | Reference |

| 10 mol% NBS | Indole | β-Nitrostyrene | Dichloromethane | 94 | mdpi.com |

| 10 mol% NBS | Indole | 4-Methyl-β-nitrostyrene | Dichloromethane | 95 | nih.gov |

| 10 mol% NBS | Indole | 4-Methoxy-β-nitrostyrene | Dichloromethane | 94 | nih.gov |

| 10 mol% NBS | 2-Methylindole | β-Nitrostyrene | Dichloromethane | 88 | nih.gov |

An alternative synthetic route involves the use of 3-(2-nitrovinyl)indoles as the starting material. In this approach, a nucleophile performs a conjugate (Michael) addition to the electron-deficient alkene of the nitrovinyl group. osi.lvresearchgate.net This method has been developed to create indole derivatives bearing a 2-nitroethyl group along with another functional moiety. osi.lv

For example, 1,3-dicarbonyl compounds can act as nucleophiles, adding to 3-(2-nitrovinyl)-1H-indoles. osi.lvresearchgate.net The resulting adduct can then undergo further cyclocondensation reactions. osi.lv Microwave-assisted synthesis has been shown to be a highly efficient preparative method for this conjugate addition, proceeding quickly and smoothly without the need to protect the indole nitrogen atom. osi.lvresearchgate.net

| Nucleophile | Reaction Conditions | Key Feature | Product Type | Reference |

| 1,3-Dicarbonyl compounds | Microwave activation | Avoids protection of indole nitrogen | Indole derivatives with a 2-nitroethyl group and a polar azole moiety | osi.lvresearchgate.net |

| CH acids | Microwave activation, base | Rapid, high-yield | Substituted indoles | researchgate.net |

Nitroalkane Alkylation with Indole Electrophiles

A sophisticated approach to forming the carbon-carbon bond at the indole C3-position involves the generation of a reactive indolenine electrophile, which is subsequently trapped by a nitroalkane nucleophile. This strategy circumvents the direct use of indole as the nucleophile.

Research has demonstrated that 3-(1-arylsulfonylalkyl) indoles can serve as effective precursors to the required indolenine intermediate. nih.gov The elimination of the sulfonyl group under basic conditions generates the transient electrophile. The subsequent addition of a nitroalkane, such as nitromethane (B149229), results in the formation of the desired this compound skeleton. A key advantage of this method is its adaptability to enantioselective synthesis through the use of chiral catalysts. nih.gov For instance, chiral nonracemic Brønsted bases, like the bis(amidine) catalyst PBAM, have been successfully employed to facilitate the enantioselective addition of the nitroalkane to the indolenine intermediate. nih.gov Interestingly, the presence of water as a cosolvent has been found to be beneficial in this catalytic system, improving reaction outcomes and allowing for a one-pot protocol for the elimination and subsequent enantioselective addition. nih.gov

Radical Nitration Approaches for Indole Systems

The introduction of a nitro group onto an alkyl side chain of an indole ring via a radical pathway is a potential synthetic strategy. General methods for radical nitration of aromatic and heterocyclic compounds are known in organic chemistry. nih.gov However, the application of radical nitration specifically for the synthesis of this compound from a precursor like 3-ethyl-1H-indole is not a commonly reported or well-documented method in the scientific literature. The primary challenge lies in controlling the regioselectivity and avoiding competing reactions, such as polymerization or nitration on the electron-rich indole ring itself, which is a common issue under nitrating conditions. bhu.ac.in

Multi-Step Synthetic Strategies from Advanced Intermediates

Approaches Involving Indole-3-Carbaldehyde Derivatives

A prevalent and reliable multi-step synthesis of this compound begins with the commercially available and versatile starting material, indole-3-carbaldehyde. tci-thaijo.org This method typically involves a two-step sequence: a Henry reaction followed by a reduction.

First, indole-3-carbaldehyde undergoes a base-catalyzed condensation with nitromethane (CH₃NO₂), known as the Henry reaction. tdx.cat This reaction, often carried out using ammonium (B1175870) acetate (B1210297) (NH₄OAc) in acetic acid (AcOH) at reflux, generates the intermediate, (E)-3-(2-nitrovinyl)-1H-indole. tci-thaijo.orgtdx.cat

In the second step, the conjugated double bond of the nitrovinyl intermediate is selectively reduced to afford the target compound, this compound. tdx.cat A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). tci-thaijo.orgtdx.cat The reaction is typically performed in a mixed solvent system, such as 1,4-dioxane (B91453) and methanol (B129727), at temperatures ranging from 0 °C to room temperature. tdx.cat Purification by flash chromatography yields the final product. tdx.cat

Table 1: Two-Step Synthesis from Indole-3-Carbaldehyde

| Step | Starting Material | Reagents | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Henry Reaction | Indole-3-carbaldehyde | CH₃NO₂, NH₄OAc, AcOH | (E)-3-(2-nitrovinyl)-1H-indole | 43% | tdx.cat |

| 2. Reduction | (E)-3-(2-nitrovinyl)-1H-indole | NaBH₄, 1,4-dioxane/MeOH | This compound | 23% | tdx.cat |

Routes from Selectively Substituted Indoles and Nitro-Containing Precursors

The most widely employed strategy for synthesizing this compound and its analogs is the direct C3-alkylation of the indole nucleus with a suitable nitro-containing electrophile, typically a β-nitroalkene. This reaction is a form of Friedel-Crafts alkylation or Michael addition, where the electron-rich indole attacks the electron-deficient double bond of the nitroalkene. bhu.ac.in

A general procedure involves reacting a substituted or unsubstituted indole with a β-nitrostyrene derivative. mdpi.com The reaction can be promoted under various conditions:

Acid Catalysis: Refluxing the indole and nitroalkene in a solvent like ethanol (B145695) with a catalytic amount of acetic acid is a common method. mdpi.com

N-Bromosuccinimide (NBS) Catalysis: A mild and efficient method uses a catalytic amount of NBS (10 mol%) in a solvent like dichloromethane at 40 °C. semanticscholar.org This protocol has been shown to be effective for a wide array of substituted indoles and β-nitrostyrenes, affording the products in good to excellent yields. semanticscholar.org

Hydrogen Bond Donor Catalysis: Feist's acid has been utilized as a hydrogen-bond donor catalyst to promote the Michael addition of indoles to nitroolefins in dry ethanol, yielding the desired products in high yields. nih.gov

These methods tolerate a broad range of functional groups on both the indole ring (e.g., alkyl, alkoxy, halogen) and the nitrostyrene (B7858105) (e.g., methyl, methoxy, chloro, nitro), making it a versatile route for creating a library of analogs. mdpi.comnih.govnih.gov

Table 2: Synthesis via Michael Addition of Indoles to β-Nitroolefins

| Indole Reactant | Nitroalkene Reactant | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Indole | β-Nitrostyrene | NBS (10 mol%), CH₂Cl₂, 40 °C | 3-(2-Nitro-1-phenylethyl)-1H-indole | >98% | semanticscholar.org |

| Indole | 4-Chloro-β-nitrostyrene | Feist's acid (10 mol%), EtOH | 3-(1-(4-Chlorophenyl)-2-nitroethyl)-1H-indole | 97.4% | nih.gov |

| Indole | 4-Methyl-β-nitrostyrene | Feist's acid (10 mol%), EtOH | 3-[1-(4-Methylphenyl)-2-nitroethyl]-1H-indole | 97.2% | nih.gov |

| 2-Phenyl-1H-indole | 4-Fluoro-β-nitrostyrene | Acetic acid, EtOH, reflux | 3-(1-(4-Fluorophenyl)-2-nitroethyl)-2-phenyl-1H-indole | 91% | mdpi.comnih.gov |

| 2-Phenyl-1H-indole | 4-Chloro-β-nitrostyrene | Acetic acid, EtOH, reflux | 3-(1-(4-Chlorophenyl)-2-nitroethyl)-2-phenyl-1H-indole | 84% | mdpi.com |

Stereoselective Synthesis of this compound and Related Analogs

Enantioselective Catalytic Methods

The creation of chiral this compound derivatives, where the carbon atom attached to the indole ring is a stereocenter, has been achieved through asymmetric catalysis. These methods aim to control the facial selectivity of the nucleophilic attack on the electrophile.

Several catalytic systems have proven effective:

Chiral Brønsted Bases: As mentioned previously, chiral amidine bases can catalyze the enantioselective reaction between nitroalkanes and indolenine electrophiles, providing access to sec-alkyl-3-substituted indoles with good enantioselectivity (up to 90% ee). nih.gov

Thiourea (B124793) and Squaramide Catalysts: Organocatalysis using chiral thiourea or squaramide derivatives is a powerful tool for the enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes. scispace.comacs.org For example, Rawal's squaramide catalyst has been used in the reaction of hydroxyindoles with nitroalkenes, directing the alkylation to the carbocyclic ring but establishing the principle of using such catalysts for high enantioselectivity. scispace.com Simple chiral thiourea catalysts have achieved up to 89% ee in the reaction of indoles with aromatic nitroalkenes. acs.org

Chiral Metal Complexes: Chiral copper(II)-bisoxazoline (Cu(II)-BOX) complexes have been successfully used to catalyze the Friedel-Crafts alkylation of indoles with nitroalkenes, yielding optically active products in moderate to good yields and enantioselectivities. acs.org

These catalytic asymmetric reactions provide a direct route to optically enriched nitroalkanes, which are valuable intermediates for the synthesis of chiral tryptamines and other biologically active molecules. scispace.com

Table 3: Overview of Enantioselective Catalytic Methods

| Catalyst Type | Example Catalyst | Reaction Type | Achieved Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Brønsted Base | PBAM (bis(amidine)) | Nitroalkane alkylation of indolenine | Up to 90% | nih.gov |

| Chiral Thiourea | Bifunctional thiourea | Friedel-Crafts alkylation | Up to 89% | acs.org |

| Chiral Metal Complex | Cu(II)-BOX | Friedel-Crafts alkylation | Good | acs.org |

Diastereoselective Control in Synthetic Pathways

The diastereoselective synthesis of this compound and its derivatives is a critical area of research, as the stereochemistry of the side chain significantly influences the biological activity and is a key consideration in the total synthesis of complex natural products. Control over the relative configuration of the two adjacent stereocenters in the nitroethyl moiety is typically achieved through catalyst- or substrate-controlled Michael addition reactions of indoles to nitroalkenes.

A prominent strategy for achieving diastereoselectivity is the use of chiral catalysts in the asymmetric Friedel-Crafts alkylation of indoles with trans-β-nitrostyrene derivatives. These reactions often employ chiral ligand-metal complexes or organocatalysts to create a chiral environment that directs the approach of the nucleophilic indole to the prochiral nitroalkene.

One effective method involves a catalytic system based on a copper(II) complex with a chiral thiophene-2,5-bis(β-amino alcohol) ligand. This system has been shown to catalyze the asymmetric Friedel-Crafts alkylation of indole with various trans-β-nitrostyrene derivatives, yielding optically active this compound products. The reaction conditions, including the choice of solvent and temperature, can be optimized to improve both chemical yield and enantioselectivity. For instance, using toluene (B28343) as the solvent with a catalyst generated in situ from the chiral ligand and Cu(OTf)₂ has proven effective. nih.gov

The following table summarizes the results of the Cu(II)-catalyzed asymmetric Friedel-Crafts alkylation of indole with different nitrostyrene derivatives:

| Entry | Nitrostyrene Derivative | Product | Yield (%) | ee (%) |

| 1 | p-Fluoronitrostyrene | (S)-3-(1-(4-Fluorophenyl)-2-nitroethyl)-1H-indole | 70 | 65 |

| 2 | 3-Bromonitrostyrene | (S)-3-(1-(3-Bromophenyl)-2-nitroethyl)-1H-indole | 64 | - |

| Data sourced from a study on chiral bis(imidazolinyl)- and bis(oxazolinyl)thiophenes in Cu-catalyzed asymmetric alkylation. nih.gov |

Another powerful approach utilizes chiral bifunctional organocatalysts, such as amine-thioureas bearing multiple hydrogen-bonding donors. These catalysts can activate both the nucleophile (nitroalkane) and the electrophile (nitroalkene) through hydrogen bonding, facilitating a highly organized transition state. This dual activation leads to high diastereoselectivity and enantioselectivity in the Michael addition of nitroalkanes to nitroalkenes, a reaction class directly relevant to the synthesis of substituted this compound derivatives. acs.org

Furthermore, chiral phosphoric acids and squaramide-based catalysts have been successfully employed in the organocatalytic asymmetric arylation of indoles and related conjugate additions. oup.comoaepublish.com These catalysts operate through Brønsted acid or hydrogen bonding interactions to control the stereochemical outcome of the reaction. For example, a three-component coupling reaction of indole, diazooxindole, and nitroethylene (B32686), catalyzed by a combination of Rh₂(OAc)₄ and a chiral bifunctional squaramide, can produce a chiral nitroalkane bearing a 3,3'-bisindole skeleton with high enantioselectivity. oup.com This intermediate can then undergo a subsequent diastereoselective Michael addition.

The table below provides examples of organocatalyzed diastereoselective reactions relevant to the formation of the this compound core structure:

| Catalyst System | Reactants | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Amine-thiourea | Nitroalkane + Nitroalkene | 1,3-Dinitro compound | up to 98:2 | up to 99% |

| Rh₂(OAc)₄ / Chiral Squaramide | Indole + Diazooxindole + Nitroethylene | Chiral Nitroalkane (3,3'-bisindole) | - | 88% |

| This data illustrates the high level of stereocontrol achievable with modern organocatalytic methods. acs.orgoup.com |

In some synthetic routes, this compound itself can be formed as a thermodynamically stable byproduct which may be inert under certain reaction conditions. beilstein-journals.org Methodologies have been developed to activate these "unwanted" byproducts for further transformations, such as spirocyclization and rearrangement into other valuable indole derivatives. beilstein-journals.org

Reactions Involving the Nitroethyl Moiety

The nitroethyl side chain is the primary site for a variety of reduction, oxidation, and denitration reactions. These transformations are fundamental in converting this compound into other valuable compounds.

Reduction of the Nitro Group

The reduction of the nitro group in this compound is a key reaction, most notably providing a direct route to tryptamine and its derivatives. This transformation can be achieved using various reducing agents, each with its own set of reaction conditions and efficiencies.

Commonly employed methods for the reduction of the nitro group include catalytic hydrogenation and chemical reduction. Catalytic hydrogenation often utilizes catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. Chemical reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride in the presence of a catalyst, and iron in acidic media are also effective. The choice of reducing agent can influence the selectivity and yield of the reaction. For instance, LiAlH4 is a powerful reducing agent capable of reducing the nitro group to an amine, while other reagents might offer milder conditions.

Table 1: Selected Reagents for the Reduction of this compound

| Reagent | Product | Notes |

|---|---|---|

| Lithium aluminum hydride (LiAlH4) | Tryptamine | A common and effective method for the synthesis of tryptamine from its nitro precursor. |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | Tryptamine | A widely used industrial method for the reduction of nitro compounds. |

| Iron (Fe) in acetic acid | Tryptamine | A classic method for nitro group reduction. |

| Sodium Borohydride (NaBH4) with a catalyst | Tryptamine | The reactivity of sodium borohydride can be enhanced with various additives to achieve the desired reduction. |

Oxidative Transformations and Nef Reactions

The nitroethyl group can undergo oxidative transformations, most notably the Nef reaction, to yield carbonyl compounds. wikipedia.orgalfa-chemistry.com The Nef reaction involves the conversion of a primary or secondary nitroalkane into an aldehyde or ketone, respectively, typically under acidic conditions. wikipedia.orgalfa-chemistry.com In the case of this compound, which is a primary nitroalkane, the Nef reaction would be expected to produce indole-3-acetaldehyde.

The mechanism of the Nef reaction begins with the formation of a nitronate salt from the nitroalkane using a base. wikipedia.org Subsequent acidification leads to the formation of a nitronic acid, which then hydrolyzes to the corresponding carbonyl compound and nitrous oxide. wikipedia.orgalfa-chemistry.com The conditions for the Nef reaction must be carefully controlled, as side reactions can occur. alfa-chemistry.com Various reagents and conditions have been developed to optimize the yield and minimize byproducts. alfa-chemistry.com

Denitration Processes and Derivative Formation

Denitration reactions involve the removal of the nitro group and can lead to the formation of various derivatives. These processes can occur through radical mechanisms or other pathways, depending on the reagents employed. For example, treatment with certain reducing agents under specific conditions can lead to the elimination of the nitro group and the formation of a double bond, yielding 3-vinylindole.

In some instances, the nitro group can be replaced by other functional groups. Research has shown that under certain conditions, 3-(2-nitroethyl)-1H-indoles can be converted into 2-(1H-indol-2-yl)acetonitriles. mdpi.comnih.govresearchgate.netdntb.gov.uanih.gov This transformation represents a formal denitration coupled with a rearrangement and cyanation.

Reactions Involving the Indole Ring System

While the nitroethyl moiety is highly reactive, the indole ring itself can also participate in chemical transformations, although its reactivity is influenced by the presence of the C3-substituent.

Electrophilic Aromatic Substitutions at Remote Positions

The indole nucleus is an electron-rich aromatic system and is generally susceptible to electrophilic substitution. researchgate.net The C3 position is the most nucleophilic and, in this case, is already substituted. researchgate.net Therefore, further electrophilic substitution will typically occur at other positions of the indole ring, such as C2, C4, C5, C6, or C7, or on the benzene (B151609) portion of the ring system. The directing effects of the existing nitroethyl group and the electronic nature of the indole ring itself will govern the regioselectivity of these reactions.

Nucleophilic Additions to the Indole Core

While electrophilic substitution is the more common reaction for indoles, nucleophilic additions to the indole core can occur, particularly when the ring is activated by electron-withdrawing groups or under specific reaction conditions. In the context of this compound, the electron-withdrawing nature of the nitro group might render the indole ring more susceptible to certain nucleophilic attacks, although this is less common than reactions at the side chain.

Research has described the nucleophilic addition of indoles to nitroalkenes, a reaction that forms the basis for the synthesis of this compound itself. unibo.it This highlights the nucleophilic character of the C3 position of a simpler indole reacting with an electrophilic nitroalkene.

Intramolecular Cyclization Reactions

The bifunctional nature of the 3-(2-nitroethyl) side chain, attached to a nucleophilic indole core, makes it an ideal precursor for intramolecular cyclization reactions. These transformations are pivotal for constructing elaborate heterocyclic architectures that are often difficult to access through other synthetic routes.

The conversion of this compound into fused heterocyclic systems, most notably β-carbolines, is a synthetically valuable transformation. This process typically requires the chemical modification of the nitro group. The most common strategy involves the reduction of the nitro moiety to a primary amine, yielding tryptamine or its derivatives. This transformation sets the stage for a subsequent intramolecular cyclization.

For instance, tryptamine can be reacted with various aldehydes in the presence of an acid catalyst like cyanuric chloride (TCT) to generate 1-substituted-tetrahydro-β-carbolines in high yields. d-nb.info

| Tryptamine Substrate | Aldehyde | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Tryptamine | Benzaldehyde | TCT (20 mol%), DMSO, 80 °C | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | 90 |

| Tryptamine | 4-Methylbenzaldehyde | TCT (20 mol%), DMSO, 80 °C | 1-(4-Methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | 92 |

| Tryptamine | 4-Methoxybenzaldehyde | TCT (20 mol%), DMSO, 80 °C | 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | 88 |

| Tryptamine | 4-Chlorobenzaldehyde | TCT (20 mol%), DMSO, 80 °C | 1-(4-Chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | 91 |

While this compound is often formed as a thermodynamically stable and relatively inert byproduct in reactions between indoles and nitroalkenes, it can be chemically activated to undergo spirocyclization. nih.govmdpi.com This pathway provides access to complex spiro-indole frameworks.

A notable transformation involves the conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles via a spirocyclic intermediate. researchgate.netnih.gov The process requires activation of the nitroalkane, which can be achieved using reagents such as thionyl chloride (SOCl₂) in the presence of a base like triethylamine (B128534) (NEt₃). researchgate.net This activation is proposed to generate a nitronic acid intermediate, which is key to the subsequent cyclization. nih.gov The nitronic acid undergoes an intramolecular [4+1]-cycloaddition, where the indole acts as the four-atom component and the nitronic acid acts as the one-atom component, to form a 4'H-spiro[indole-3,5'-isoxazole] intermediate. nih.govmdpi.com This spiroheterocycle is often unstable and undergoes a diastereoselective rearrangement, driven by a weak base, to yield the final 2-(1H-indol-2-yl)acetonitrile product. nih.gov This cascade of activation, spirocyclization, and rearrangement transforms an "unwanted" byproduct into a valuable synthetic intermediate. researchgate.netnih.gov

The optimization of this transformation has been studied, demonstrating the crucial role of the activating agent and base.

| Entry | Activating Agent (Equiv.) | Base (Equiv.) | Solvent (Temp, °C) | Yield (%) |

|---|---|---|---|---|

| 1 | HCOOH (2.0) | NEt₃ (4.0) | C₆H₆ (80) | 0 |

| 2 | PhCOCl (2.0) | NEt₃ (4.0) | C₆H₆ (80) | 0 |

| 3 | PCl₃ (2.0) | NEt₃ (4.0) | C₆H₆ (80) | 5 |

| 4 | SOCl₂ (1.0) | NEt₃ (4.0) | C₆H₆ (80) | 50 |

Intermolecular Coupling Reactions

Beyond intramolecular transformations, the this compound scaffold and its immediate precursors are involved in various intermolecular reactions that serve to build molecular complexity.

The synthesis of this compound and its derivatives often begins with a conjugate addition (Michael addition) reaction. The typical electrophile in this context is not the saturated this compound itself, but its unsaturated precursor, 3-(2-nitrovinyl)indole. This electron-deficient alkene is a potent Michael acceptor, readily reacting with a wide range of nucleophiles. osi.lvresearchgate.net

The addition of carbon-based nucleophiles, such as those derived from active methylene (B1212753) compounds like 1,3-dicarbonyls (e.g., acetylacetone, ethyl acetoacetate), to 3-(2-nitrovinyl)indoles proceeds efficiently, often under microwave-assisted conditions, to furnish highly functionalized this compound derivatives. researchgate.netresearchgate.net Similarly, electron-rich aromatic systems, including indole itself, can act as nucleophiles, adding to β-nitrostyrenes or other nitroolefins to generate various substituted 3-(1-aryl-2-nitroethyl)-1H-indoles. nih.gov These reactions provide a modular and efficient route to a diverse library of C3-substituted indoles, where the newly formed 3-(2-nitroethyl) side chain carries additional substituents introduced by the nucleophile. osi.lvresearchgate.net

| Nucleophile | Electrophile (Nitroolefin) | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Indole | trans-β-Nitrostyrene | Feist's Acid, EtOH | 3-(2-Nitro-1-phenylethyl)-1H-indole | nih.gov |

| Indole | 1-Chloro-4-(2-nitrovinyl)benzene | Feist's Acid, EtOH | 3-(1-(4-Chlorophenyl)-2-nitroethyl)-1H-indole | nih.gov |

| Acetylacetone | 3-(2-Nitrovinyl)-1H-indole | Basic, Microwave | 3-(1-(1H-Indol-3-yl)-2-nitroethyl)pentane-2,4-dione | researchgate.net |

| Ethyl acetoacetate | 3-(2-Nitrovinyl)-1H-indole | Basic, Microwave | Ethyl 2-acetyl-3-(1H-indol-3-yl)-4-nitrobutanoate | researchgate.net |

Direct cross-coupling reactions on the side chain of this compound are uncommon. However, the indole ring itself is a versatile platform for modern cross-coupling methodologies, provided it is appropriately functionalized. A common strategy involves the regioselective halogenation of the indole nucleus (e.g., at positions C2, C4, C5, C6, or C7) to create a handle for palladium-catalyzed reactions.

Once a halo-indole derivative of this compound is prepared, it can undergo a variety of cross-coupling reactions.

Heck Reaction: This reaction can couple the halo-indole with alkenes. Studies on various halo-indoles and even unprotected halo-tryptophans have demonstrated the feasibility of Heck couplings to introduce vinyl groups onto the indole core, often using aqueous conditions. nih.gov

Suzuki-Miyaura Reaction: Coupling with boronic acids or esters allows for the introduction of aryl or vinyl substituents. This reaction is widely used for functionalizing 3-iodoindole derivatives. doaj.orgnih.gov

Sonogashira Reaction: This coupling with terminal alkynes introduces alkynyl moieties onto the indole ring, a valuable transformation for extending conjugation and building more complex structures. doaj.orgnih.gov

Stille Reaction: Coupling with organotin reagents is another effective method for forming carbon-carbon bonds at halogenated positions of the indole. doaj.orgnih.gov

Furthermore, direct C-H activation/functionalization offers an alternative, more atom-economical approach that avoids the pre-functionalization step of halogenation. For example, oxidative Heck reactions can directly alkenylate the C2 or C3 positions of the indole ring under palladium catalysis, with ligand choice often controlling the regioselectivity. rsc.org Rhodium-catalyzed C-H activation has also been employed to couple indole derivatives with various partners. rsc.org These advanced methodologies could potentially be applied to the this compound scaffold to create novel analogues.

Mechanistic Investigations of Reactions Involving 3 2 Nitroethyl 1h Indole

Elucidation of Reaction Pathways and Transient Intermediates

The transformation of 3-(2-nitroethyl)-1H-indoles into other valuable chemical entities often proceeds through complex, multi-step reaction pathways involving several transient intermediates. A significant reaction that has been mechanistically scrutinized is the conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. nih.govmdpi.com

Initially, it was observed that the direct synthesis of 2-(1H-indol-2-yl)acetonitriles from indoles and nitroalkenes was often hampered by the formation of the thermodynamically more stable and relatively inert 3-(2-nitroethyl)-1H-indole as a byproduct. mdpi.comnih.gov This necessitated the development of a method to activate this stable intermediate. The proposed mechanism for this conversion involves several key steps and transient species. mdpi.com

The reaction is believed to commence with the generation of a nitronate intermediate . mdpi.comnih.gov This is achieved under basic conditions, where a base abstracts a proton from the carbon adjacent to the nitro group, forming the aci-form of the nitroalkane. mdpi.com However, this nitronate is prone to tautomerize back to the more stable nitroalkane, rendering it unreactive under certain conditions. mdpi.com

To overcome this, a strategy involving the in-situ reaction of the nitronate was devised. A proposed mechanistic pathway for the conversion of this compound (represented as 4 in the literature) to 2-(1H-indol-2-yl)acetonitrile (represented as 6 ) is outlined below. mdpi.com

Nitronate Formation: The reaction is initiated by a base, which facilitates the formation of the nitronate intermediate.

[4+1]-Spirocyclization: The nitronate then undergoes an acid-assisted [4+1]-cycloaddition to form a key transient intermediate, a 4'H-spiro[indole-3,5'-isoxazole] (represented as 5 ). mdpi.comnih.gov

Rearrangement: This spiroheterocycle is unstable and undergoes a diastereoselective rearrangement to yield the final nitrile product. mdpi.comnih.gov This transformation is a type of cascade reaction involving a 1,2-alkyl shift. nih.gov

A computational study on the related Friedel-Crafts reaction between N-methyl indole (B1671886) and nitroethylene (B32686) suggests a two-step mechanism. The first step involves the formation of a C-C bond between the indole and the nitroalkene to produce a zwitterionic intermediate. The second step is an intramolecular proton transfer that restores the aromaticity of the indole ring. researchgate.net This provides insight into the initial C-C bond-forming event that can lead to intermediates like this compound.

Role of Catalysis in Reaction Mechanisms

Catalysis plays a pivotal role in directing the reaction pathways of this compound and its precursors. Both acid and base catalysis are crucial for the transformation into 2-(1H-indol-2-yl)acetonitriles.

Initial attempts to effect the conversion using combinations of carboxylic acids (formic acid, acetic acid) and triethylamine (B128534) in benzene (B151609) were unsuccessful, with the starting material remaining intact. mdpi.com This suggests that simple Brønsted acid/base combinations are insufficient to promote the desired spirocyclization. The use of a strong Brønsted acid like triflic acid led to decomposition. mdpi.com

A significant breakthrough was achieved using a combination of an activating agent and a base. The optimization of reaction conditions for the conversion of a specific derivative, 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole, to the corresponding acetonitrile (B52724) has been systematically studied. mdpi.com The use of thionyl chloride (SOCl₂) in the presence of triethylamine (NEt₃) in benzene at 80 °C was found to be particularly effective, affording a 50% yield of the desired product. mdpi.com This suggests that the in-situ formation of a more reactive species from the nitronate, possibly through reaction with SOCl₂, is key to driving the reaction forward.

The table below summarizes the optimization of reaction conditions for this conversion.

| Entry | Acid Derivative (Equivalents) | Base (Equivalents) | Solvent (T, °C) | Yield, % | Reference |

|---|---|---|---|---|---|

| 1 | HCOOH (2.0) | NEt₃ (4.0) | C₆H₆ (80) | 0 | mdpi.com |

| 2 | CH₃COOH (2.0) | NEt₃ (4.0) | C₆H₆ (80) | 0 | mdpi.com |

| 3 | CF₃SO₃H (0.8) | TMEDA (4.0) | C₆H₆ (20) | trace | mdpi.com |

| 4 | CH₃COCl (2.0) | NEt₃ (4.0) | C₆H₆ (80) | 0 | mdpi.com |

| 5 | PhCOCl (2.0) | NEt₃ (4.0) | C₆H₆ (80) | 0 | mdpi.com |

| 6 | PCl₃ (2.0) | NEt₃ (4.0) | C₆H₆ (80) | 5 | mdpi.com |

| 7 | SOCl₂ (1.0) | NEt₃ (4.0) | C₆H₆ (80) | 50 | mdpi.com |

In the broader context of synthesizing 3-(2-nitroalkyl)indoles, various catalytic systems have been employed. These include chiral Brønsted and Lewis acids. semanticscholar.org For instance, the Michael addition of indoles to nitroolefins can be catalyzed by Feist's acid, a hydrogen bond donor catalyst, in ethanol (B145695). nih.gov Another example is the use of tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) in aqueous media. ias.ac.in For the reduction of the nitro group in 3-(2-nitroethyl)indoles to form tryptamines, a combination of sodium borohydride (B1222165) (NaBH₄) and nickel(II) acetate (B1210297) (Ni(OAc)₂) has been utilized. tci-thaijo.org

Kinetic and Thermodynamic Analysis of Reaction Processes

While detailed experimental kinetic and thermodynamic data for the reactions of this compound are not extensively reported in the literature, some insights can be drawn from related systems and computational studies.

The formation of this compound from indole and a nitroalkene is often in competition with the formation of a spirocyclic intermediate. mdpi.comnih.gov The this compound is described as the more thermodynamically stable product, which can be inert under certain reaction conditions, indicating a higher activation barrier for its subsequent transformation compared to its formation. mdpi.comnih.gov

A thermodynamic analysis of the reversible hydrogenation of methyl-substituted indoles, which are structurally related to the indole core of the title compound, has been conducted. mdpi.com This study provides standard molar enthalpies of formation for various indole derivatives, which are fundamental thermodynamic properties. For example, the standard molar enthalpy of formation in the gas phase for 3-methyl-indole was determined. mdpi.com While not directly applicable to this compound, this work underscores the importance of thermodynamic parameters in understanding the stability and reactivity of indole derivatives.

A computational study of the Friedel-Crafts reaction between N-methyl indole and nitroethylene using Density Functional Theory (DFT) provides some theoretical kinetic and thermodynamic parameters for a related C-C bond-forming reaction. researchgate.net The study found a two-step mechanism and calculated the activation energies for the process. Such computational approaches can be valuable for estimating the energetic profiles of reactions involving this compound in the absence of experimental data.

The following table presents a conceptual summary of the kinetic and thermodynamic aspects.

| Process | Kinetic Aspect | Thermodynamic Aspect | Reference |

|---|---|---|---|

| Formation of this compound from Indole and Nitroalkene | Generally facile under various catalytic conditions. | Forms a thermodynamically stable, sometimes inert, product. | mdpi.comnih.gov |

| Conversion to 2-(1H-Indol-2-yl)acetonitrile | Requires specific activation (e.g., SOCl₂/NEt₃) to overcome a significant activation barrier. | The overall transformation is exergonic, leading to a rearranged, stable product. | mdpi.com |

| Hydrogenation of Indole Core (by analogy) | Kinetics are dependent on catalyst (e.g., Ru/Al₂O₃) and reaction conditions (temperature, pressure). | Hydrogenation is an exothermic process. | mdpi.com |

Synthetic Utility As a Building Block in Complex Molecule Construction

Precursor for Tryptamine (B22526) and its Structural Analogs

One of the most significant applications of 3-(2-nitroethyl)-1H-indole is its role as a direct precursor to tryptamine and its derivatives. Tryptamines are a class of monoamine alkaloids with a wide range of biological activities, making their synthesis a topic of considerable interest. chemicalbook.comugent.be

The conversion of this compound to tryptamine is typically achieved through the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation. For instance, a combination of sodium borohydride (B1222165) (NaBH₄) and nickel(II) acetate (B1210297) (Ni(OAc)₂) in a mixed solvent system has been shown to be effective. tci-thaijo.org This method offers a milder alternative to traditional reducing agents like lithium aluminum hydride (LiAlH₄), which can sometimes lead to undesired side reactions, especially with substituted indoles. tci-thaijo.orgnih.gov

The general synthetic route involves the initial preparation of 3-(2-nitrovinyl)indole, often from indole-3-carboxaldehyde (B46971) via a Henry reaction. tci-thaijo.org Subsequent reduction of the nitrovinyl group yields this compound, which is then further reduced to the corresponding tryptamine. tci-thaijo.org This multi-step process allows for the introduction of various substituents on the indole (B1671886) ring, leading to a diverse library of tryptamine analogs. tci-thaijo.orgresearchgate.net The choice of reducing agent is crucial for the final step, with methods ranging from catalytic hydrogenation to metal-based reductions. chemicalbook.comsci-hub.se

Table 1: Synthesis of Tryptamine from this compound This table is interactive and allows for sorting and filtering of the data.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-(2-Nitroethyl)indoles | NaBH₄, Ni(OAc)₂·4H₂O, acetonitrile (B52724)/water, RT, 20 min | Tryptamine derivatives | Moderate to good | tci-thaijo.org |

| 4,5-Dimethoxy-3-(2-nitroethyl)-1H-indole | Fe powder, NH₄Cl, methanol (B129727)/water, reflux | 2-(4,5-Dimethoxy-1H-indol-3-yl)ethanamine | Not specified | niscpr.res.in |

| 6-Bromo-3-(2-nitrovinyl)-1H-indole | LiAlH₄, THF, -78 °C to RT | 6-Bromotryptamine | 76% | nih.gov |

Synthesis of Complex Nitrogen Heterocycles

The reactivity of this compound extends beyond its use as a tryptamine precursor, serving as a valuable starting material for the synthesis of more complex nitrogen-containing heterocyclic systems.

The synthesis of pyrazole (B372694) and isoxazole (B147169) rings can be achieved through reactions involving the manipulation of the side chain of indole derivatives. For instance, a synthetic approach has been developed that involves the conjugate addition of 1,3-dicarbonyl compounds to 3-(2-nitrovinyl)-1H-indoles. The resulting adduct can then undergo cyclocondensation with hydrazine (B178648) or hydroxylamine (B1172632) to furnish pyrazole or isoxazole rings, respectively. osi.lv This method provides a route to indole derivatives bearing these five-membered heterocyclic moieties. osi.lv While this specific example starts from the nitrovinyl precursor, the underlying chemistry showcases the potential for the nitroethyl group to be a handle for such cyclizations.

The indole nucleus of this compound can participate in cascade reactions to form fused ring systems like quinolines and benzofuranones. One reported method involves the polyphosphoric acid-mediated condensation of 3-(2-nitrovinyl)-1H-indoles with phenols to produce 3-(1H-indol-3-yl)benzofuran-2(3H)-ones. researchgate.net This reaction highlights the ability to construct complex polycyclic structures by leveraging the reactivity of the indole and its side chain. While the direct use of this compound in this specific transformation is not detailed, the principle of using a C3-substituted indole as a key building block is evident.

The nitroethyl group in this compound can be involved in rearrangements and cyclizations to form indolenine-based structures. For example, under certain acidic conditions, 3-(2-nitroethyl)-1H-indoles can be converted into 2-(1H-indol-2-yl)acetonitriles. mdpi.comnih.govresearchgate.net This transformation proceeds through a spirocyclization to form a 4'H-spiro[indole-3,5'-isoxazole] intermediate, which then rearranges to the final nitrile product. mdpi.comnih.gov This reaction provides a pathway to access 2-substituted indole derivatives from 3-substituted precursors.

The versatility of this compound and its precursors allows for the synthesis of a variety of other annulated and polycyclic systems. The indole core can undergo reactions like the Pictet-Spengler reaction to form β-carbolines, which are tetracyclic indole alkaloids. ugent.be Furthermore, the development of palladium-catalyzed multicomponent cascade reactions provides a route to N-fused polycyclic indoles. rsc.org These advanced synthetic methods demonstrate the broad applicability of indole derivatives in constructing complex, multi-ring structures.

Table 2: Synthesis of Complex Heterocycles This table is interactive and allows for sorting and filtering of the data.

| Starting Material | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| 3-(2-Nitrovinyl)-1H-indoles and 1,3-dicarbonyl compounds | Hydrazine or hydroxylamine | Pyrazole or Isoxazole derivatives | osi.lv |

| 3-(2-Nitrovinyl)-1H-indoles and phenols | Polyphosphoric acid | 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones | researchgate.net |

| 3-(2-Nitroethyl)-1H-indoles | Acid-assisted spirocyclization and rearrangement | 2-(1H-Indol-2-yl)acetonitriles | mdpi.comnih.govresearchgate.net |

Role in Agrochemical and Pharmaceutical Synthesis as a Versatile Intermediate

The utility of this compound as a versatile intermediate extends to the agrochemical and pharmaceutical industries. Its ability to serve as a precursor to a wide range of functionalized indole derivatives makes it a valuable tool in the discovery and development of new bioactive compounds.

In pharmaceuticals, indole-based structures are found in a vast number of drugs with diverse therapeutic applications. The synthesis of tryptamine analogs, as discussed previously, is directly relevant to the development of new central nervous system agents. ugent.be Furthermore, the construction of complex heterocyclic systems from this compound provides access to novel scaffolds for drug discovery programs. For instance, pyrazole and isoxazole derivatives are known to exhibit a range of biological activities, including antimicrobial and antioxidant properties. arkat-usa.org

While specific examples of commercial agrochemicals derived directly from this compound are not prominently documented in the provided search results, the indole scaffold itself is a key component in some agrochemicals. The synthetic routes enabled by this intermediate could potentially be applied to the synthesis of new pesticides and herbicides. The versatility of this compound ensures its continued importance as a key intermediate in the ongoing search for new and effective chemical entities in both medicine and agriculture.

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy is a cornerstone technique for the structural analysis of 3-(2-nitroethyl)-1H-indole derivatives. It provides precise information about the molecular framework by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen atoms within a molecule, offering insights into their chemical environment, proximity, and connectivity. In the study of this compound derivatives, ¹H NMR spectra reveal characteristic signals that confirm the successful synthesis and structural integrity of these compounds. nih.gov

For instance, in the spectrum of 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole, the proton on the indole (B1671886) nitrogen (N-H) typically appears as a singlet far downfield, around δ 11.46 ppm in DMSO-d₆, due to its acidic nature. nih.gov The protons of the ethyl chain and the aromatic rings exhibit complex splitting patterns and chemical shifts influenced by adjacent substituents. The methine proton (CH) adjacent to the nitro group and the indole ring typically resonates as a triplet, while the methylene (B1212753) protons (CH₂) of the nitroethyl group appear as a multiplet. nih.gov The specific chemical shifts and coupling constants (J values) are diagnostic for the particular substitution pattern on the indole and phenyl rings. nih.gov

Interactive Data Table: ¹H NMR Spectroscopic Data for Selected this compound Derivatives nih.gov

| Compound | Solvent | Key Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 3-(2-Nitro-1-phenylethyl)-2-phenyl-1H-indole | DMSO-d₆ | 11.46 (s, 1H, NH), 7.66 (d, J=8.1 Hz, 1H), 7.54 (d, J=3.5 Hz, 4H), 7.38 (d, J=8.1 Hz, 1H), 7.34–7.26 (m, 4H), 7.21 (t, J=6.8 Hz, 1H), 7.11 (t, J=7.6 Hz, 1H), 6.98 (t, J=7.5 Hz, 1H), 5.59–5.41 (m, 2H, CH₂), 5.21 (t, J=8.2 Hz, 1H, CH) |

| 3-(2-Nitro-1-(p-tolyl)ethyl)-2-phenyl-1H-indole | Chloroform-d | 8.15 (s, 1H, NH), 7.54 (d, J=8.0 Hz, 1H), 7.50–7.35 (m, 6H), 7.27–7.18 (m, 3H), 7.15–7.06 (m, 3H), 5.29 (t, J=8.0 Hz, 1H, CH), 5.21–5.07 (m, 2H, CH₂), 2.32 (s, 3H, CH₃) |

| 3-(1-(4-Chlorophenyl)-2-nitroethyl)-2-phenyl-1H-indole | Chloroform-d | 8.22 (s, 1H, NH), 7.55–7.39 (m, 7H), 7.34–7.24 (m, 5H), 7.21–7.14 (m, 1H), 5.32 (t, J=7.9 Hz, 1H, CH), 5.23–5.03 (m, 2H, CH₂) |

| 2-(4-Methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole | Chloroform-d | 8.11 (s, 1H, NH), 7.52 (dd, J=8.0, 1.0 Hz, 1H), 7.41–7.28 (m, 7H), 7.26–7.18 (m, 2H), 7.11 (ddd, J=8.1, 7.1, 1.1 Hz, 1H), 7.03–6.96 (m, 2H), 5.32–5.27 (m, 1H, CH), 5.22–5.08 (m, 2H, CH₂), 3.87 (s, 3H, OCH₃) |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for unambiguous confirmation of the molecular structure. For substituted 3-(2-nitroethyl)-1H-indoles, the chemical shifts of the indole ring carbons, particularly C2 and C3, are of significant interest as they are directly involved in the substitution. nih.gov

The carbon atom of the CH group typically appears around δ 40 ppm, while the carbon of the CH₂NO₂ group resonates further downfield at approximately δ 79 ppm. The carbons of the indole and other aromatic rings are found in the characteristic region of δ 110-140 ppm. nih.gov

Interactive Data Table: ¹³C NMR Spectroscopic Data for Selected this compound Derivatives in Chloroform-d nih.gov

| Compound | Key Carbon Chemical Shifts (δ, ppm) |

| 3-(2-Nitro-1-(p-tolyl)ethyl)-2-phenyl-1H-indole | 137.3, 137.27, 137.2, 136.5, 132.6, 130.0 (2C), 129.4 (2C), 129.2 (2C), 129.0, 127.8 (2C), 127.5, 122.9, 120.7, 120.5, 111.8, 110.1, 79.6 (CH₂NO₂), 40.9 (CH), 21.5 (CH₃) |

| 3-(1-(4-Chlorophenyl)-2-nitroethyl)-2-phenyl-1H-indole | 138.5, 137.2, 136.1, 133.2, 132.1, 129.1 (4C), 129.0 (2C), 128.9, 128.8 (2C), 126.9, 122.7, 120.6, 119.8, 111.7, 109.1, 79.0 (CH₂NO₂), 40.4 (CH) |

| 2-(4-Methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole | 160.0, 140.1, 137.0, 136.0, 130.2 (2C), 129.0 (2C), 127.6 (2C), 127.3, 127.2, 124.6, 122.4, 120.3, 119.9, 114.5 (2C), 111.4, 109.2, 79.2 (CH₂NO₂), 55.5 (OCH₃), 41.0 (CH) |

For derivatives containing fluorine atoms, ¹⁹F NMR spectroscopy is a powerful and highly sensitive technique for characterization. The introduction of a fluorine atom, for example on a phenyl ring, serves as an excellent probe. In the ¹³C NMR spectrum of 3-(1-(4-fluorophenyl)-2-nitroethyl)-2-phenyl-1H-indole, the carbon atoms on the fluorophenyl ring exhibit characteristic splitting due to coupling with the ¹⁹F nucleus (J-coupling). The carbon directly bonded to fluorine (C-F) shows a large coupling constant (¹JCF) of approximately 246 Hz, while carbons two and three bonds away (²JCF and ³JCF) show smaller but distinct couplings. This splitting pattern provides definitive evidence for the presence and position of the fluorine substituent. nih.gov

While solution-state NMR is common, solid-state NMR (ssNMR) offers unique advantages for studying reaction mechanisms, particularly in solvent-free or mechanochemical reactions. Research on the solid-state Friedel-Crafts reaction between indole derivatives and aldehydes demonstrates the power of this technique. rsc.org By using ssNMR, researchers can monitor the reaction progress directly in the solid state, identifying and characterizing transient intermediates that may not be observable in solution. rsc.orgunito.it For instance, in the reaction between indole and 4-nitrobenzaldehyde, ssNMR was used to detect the key hydroxylic intermediate species in the melted phase of the reaction, providing direct evidence for the proposed mechanism. rsc.org This methodology could be applied to investigate the formation of this compound in solid-state syntheses, offering insights into reaction pathways and kinetics without the influence of a solvent. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a critical tool for the precise determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. In the research of this compound derivatives, HRMS is routinely used to confirm the identity of newly synthesized compounds. nih.gov The experimentally measured exact mass is compared to the theoretically calculated mass for the expected molecular formula, and a close match provides strong evidence for the compound's composition. nih.govresearchgate.net

Interactive Data Table: HRMS Data for Selected this compound Derivatives nih.gov

| Compound | Molecular Formula | Calculated Mass (M+Na)⁺ | Found Mass (M+Na)⁺ | Error (ppm) |

| 3-(2-Nitro-1-phenylethyl)-2-phenyl-1H-indole | C₂₂H₁₈N₂NaO₂ | 365.1260 | 365.1253 | 2.1 |

| 3-(1-(4-Methoxyphenyl)-2-nitroethyl)-2-phenyl-1H-indole | C₂₃H₂₀N₂NaO₃ | 395.1366 | 395.1356 | 2.7 |

| 3-(1-(2-Methoxyphenyl)-2-nitroethyl)-2-methyl-1H-indole | C₁₈H₁₈N₂NaO₃ | 333.1210 | 333.1205 | 1.5 |

| 5-Isopropyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole | C₂₄H₂₂N₂NaO₂ | 393.1571 | 393.1573 | 0.6 |

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. While obtaining suitable crystals of the initial this compound products can be challenging, this technique has been successfully applied to downstream products derived from them. nih.gov

For example, in a study detailing the conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles, the structure of a resulting nitrile product was unambiguously confirmed by single-crystal X-ray diffraction. nih.govresearchgate.net The analysis provided an ORTEP (Oak Ridge Thermal Ellipsoid Plot) drawing, which visually confirmed the molecular connectivity and the absolute stereochemistry of the newly formed chiral centers. nih.gov This type of analysis is crucial for validating complex molecular architectures and understanding the stereochemical outcomes of reactions involving these indole derivatives.

Computational Chemistry Approaches to Understanding 3 2 Nitroethyl 1h Indole

Density Functional Theory (DFT) Studies

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties, offering a balance between accuracy and computational cost.

The electronic properties of a molecule are fundamental to its chemical behavior. DFT calculations can map the distribution of electrons and determine the energies of molecular orbitals. Central to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For indole (B1671886) and its derivatives, the HOMO is typically distributed over the indole ring, reflecting its electron-rich nature, while the LUMO's location can vary depending on the substituents. chemrxiv.org In the case of 3-(2-Nitroethyl)-1H-indole, the electron-withdrawing nitro group is expected to significantly influence the LUMO, lowering its energy and making the molecule susceptible to nucleophilic attack. While specific DFT calculations detailing the HOMO-LUMO energies for this compound are not extensively reported in the available literature, the conceptual framework allows for clear predictions. The analysis would typically yield data similar to that shown in the hypothetical table below.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound Note: This table is illustrative and not based on published experimental data.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.20 | Indicates electron-donating capability, likely localized on the indole ring. |

| LUMO | -2.50 | Indicates electron-accepting capability, likely influenced by the nitroethyl group. |

| Energy Gap (ΔE) | 3.70 | Reflects the molecule's reactivity; a smaller gap implies higher reactivity. |

Based on the HOMO and LUMO energies derived from DFT calculations, a set of global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These descriptors, including chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), provide a more nuanced understanding of reactivity than the HOMO-LUMO gap alone. nih.govmdpi.com

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. nih.gov Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

Table 2: Hypothetical Global Reactivity Descriptors for this compound Note: This table is illustrative and not based on published experimental data.

| Descriptor | Formula | Hypothetical Value (eV) | Chemical Implication |

| Ionization Potential (I) | I ≈ -EHOMO | 6.20 | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 2.50 | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.35 | Overall electron-attracting tendency. |

| Chemical Hardness (η) | η = (I - A) / 2 | 1.85 | Resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | 0.27 | High reactivity, inverse of hardness. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 5.11 | Strong electrophilic character. |

DFT is a powerful tool for modeling reaction pathways, identifying intermediates, and calculating the activation energies associated with transition states. This allows researchers to understand reaction mechanisms in great detail and predict the feasibility of a proposed transformation.

The compound this compound is known to be an intermediate in the synthesis of 2-(1H-indol-2-yl)acetonitriles. researchgate.netnih.gov A proposed mechanism for this conversion involves the activation of the nitroalkane, followed by a spirocyclization and rearrangement. nih.gov While this mechanism has been proposed based on experimental outcomes, a full DFT study would provide crucial validation. researchgate.netnih.gov Such a study would involve:

Geometry Optimization : Calculating the lowest-energy structures of reactants, intermediates, and products.

Transition State Searching : Locating the highest-energy point along the reaction coordinate between two intermediates. The structure at this point is the transition state.

Frequency Calculations : Confirming the nature of the optimized structures (i.e., minima for stable species and a single imaginary frequency for transition states).

Energy Profile Construction : Plotting the energy of the system along the reaction coordinate to visualize the activation barriers.

This type of analysis can explain why certain reactions are favored over others and can help in optimizing reaction conditions. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD provides a detailed view of molecular behavior, including conformational changes and interactions with the environment.

The this compound molecule possesses rotational freedom around the single bonds of its nitroethyl side chain. This flexibility allows it to adopt various three-dimensional shapes, or conformations. The relative stability of these conformers and the energy barriers for converting between them define the molecule's conformational landscape.

MD simulations can explore this landscape by simulating the molecule's motion over nanoseconds or longer. By analyzing the trajectory, researchers can identify the most populated (i.e., most stable) conformations and understand the dynamics of conformational changes. This information is crucial, as the reactivity of a molecule can be highly dependent on its shape.

Reactions are rarely carried out in the gas phase; they almost always occur in a solvent. The solvent can have a profound impact on reaction rates and mechanisms through intermolecular interactions such as hydrogen bonding and dipole-dipole interactions. clockss.org

MD simulations are particularly well-suited for studying these effects. By placing the this compound molecule in a simulation box filled with explicit solvent molecules (e.g., water, ethanol (B145695), or DMF), one can observe how the solvent organizes around the solute and how specific interactions influence its structure and dynamics. For instance, a polar solvent is expected to stabilize charged intermediates, potentially lowering the activation energy of a reaction. clockss.org Experimental work on related nitrovinylindoles has shown that the choice of solvent can dramatically alter the reaction pathway, dictating which position on the molecule is attacked by a nucleophile. clockss.org MD simulations could provide an atomic-level explanation for such observations by modeling the specific interactions between the solute and different solvent molecules.

Quantitative Structure-Activity Relationship (QSAR) in Indole Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique extensively used in drug design to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is pivotal in the design of novel indole derivatives, including compounds related to this compound, by predicting the activity of unsynthesized molecules, thereby saving time and resources.

QSAR models are developed by correlating variations in the biological activity of a set of molecules with changes in their physicochemical properties, which are quantified by molecular descriptors. These descriptors can be categorized into several types, including electronic, steric, hydrophobic, and topological, among others. The goal is to develop a statistically robust model that can be used to guide the synthesis of new derivatives with enhanced potency and selectivity.

Various statistical methods are employed to generate QSAR models, with Multiple Linear Regression (MLR) and Partial Least Squares (PLS) being common approaches. The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques.

Research Findings in QSAR of Indole Derivatives

Numerous QSAR studies have been conducted on diverse classes of indole derivatives to elucidate the structural requirements for various biological activities. For instance, 2D-QSAR studies on indole derivatives as selective COX-2 inhibitors have highlighted the importance of specific physicochemical parameters for anti-inflammatory activity. In one such study, a model with a high squared correlation coefficient (r²) of 0.9382 was developed, indicating a strong correlation between the selected descriptors and the inhibitory activity.

In the field of antibacterial agents, QSAR models for indole derivatives have revealed that electronic properties, such as electronic energy and dipole moment, are crucial for activity against S. aureus. Similarly, for antifungal applications against Candida albicans, QSAR models have been developed using descriptors derived from Density Functional Theory (DFT), which can improve the accuracy of the predictions.

The following table provides an overview of descriptor types commonly used in QSAR studies of indole derivatives and their significance:

| Descriptor Type | Examples | Significance in Indole Derivative Design |

| Electronic | Dipole moment, HOMO/LUMO energies | Influences electrostatic interactions with the target receptor and the reactivity of the molecule. |

| Steric | Molar refractivity, van der Waals volume | Determines the size and shape of the molecule, affecting its fit into the binding site of a receptor. |

| Hydrophobic | LogP | Governs the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate. |

| Topological | Connectivity indices, Wiener index | Encodes information about the branching and connectivity of atoms within the molecule. |

The statistical quality of a QSAR model is paramount for its predictive ability. The table below lists key statistical parameters used for the validation of QSAR models, along with their acceptable ranges, as seen in various studies on indole derivatives.

| Statistical Parameter | Symbol | Acceptable Value | Purpose |

| Squared Correlation Coefficient | r² | > 0.6 | Indicates the goodness of fit of the model. |

| Cross-validated Correlation Coefficient | q² or Q² | > 0.5 | Measures the internal predictive ability of the model. |

| External Validation Coefficient | R²ext | > 0.6 | Assesses the predictive power of the model for an external set of compounds. |

| Standard Error of Estimation | s | Low value | Represents the deviation of the predicted values from the observed values. |

While specific QSAR studies focusing solely on this compound are not extensively reported in the public domain, the principles derived from QSAR analyses of other indole derivatives are applicable to its rational design and modification. By understanding the key structural features that govern a particular biological activity, medicinal chemists can strategically modify the this compound scaffold to optimize its therapeutic potential.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

A primary driver in modern chemical synthesis is the development of environmentally benign and efficient processes. For 3-(2-nitroethyl)-1h-indole, this involves moving away from traditional batch methods towards more sustainable alternatives that offer improved yields, reduced waste, and safer operating conditions. Research in this area is focused on innovative reaction designs that are both economically and environmentally viable. rug.nlrsc.org

The application of flow chemistry and continuous processing represents a significant leap forward for the synthesis of indole (B1671886) derivatives, including this compound. mdpi.com Continuous flow systems offer numerous advantages over traditional batch processing, such as superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for straightforward automation and scalability. magritek.commit.edu

Future research will likely focus on adapting the synthesis of this compound, which often involves the reaction of indole with a nitroalkene, to a continuous flow setup. A potential flow process could involve pumping streams of indole and the corresponding nitroalkene through a heated reactor column packed with a solid-supported catalyst. This approach could significantly reduce reaction times and improve product consistency. mdpi.com The integration of in-line purification and analysis techniques would further streamline the manufacturing process, enabling an end-to-end continuous synthesis. magritek.commit.edu

Table 1: Comparison of Batch vs. Potential Flow Synthesis for this compound

| Parameter | Traditional Batch Processing | Continuous Flow Processing (Projected) |

| Safety | Handling of larger quantities of nitro compounds. | Small reaction volumes under steady-state control, minimizing risk. |

| Scalability | Often requires significant re-optimization. | Achieved by extending operation time ("scaling out"). mdpi.com |

| Heat Transfer | Limited by vessel surface area, potential for hotspots. | High surface-area-to-volume ratio allows for precise temperature control. |

| Reaction Time | Can range from hours to days. nih.govmdpi.com | Potentially reduced to minutes. mdpi.com |

| Reproducibility | Can vary between batches. | High consistency and product quality due to precise process control. magritek.com |

Exploration of New Reactivity Modes and Synthetic Transformations

A key emerging trend is the development of methods to "activate" this otherwise unreactive intermediate. Recent research has demonstrated an efficient protocol for the direct conversion of 3-(2-nitroethyl)-1h-indoles into valuable 2-(1H-indol-2-yl)acetonitriles. nih.govnih.gov This transformation proceeds through a proposed mechanism involving the in-situ generation of a reactive nitronate species, which then undergoes a cascade of spirocyclization and rearrangement. nih.gov This discovery opens up a new avenue of reactivity, turning a previously problematic byproduct into a valuable synthetic intermediate. researchgate.netresearchgate.net

Table 2: Selected Conditions for the Transformation of 3-(2-Nitro-1-phenylethyl)-2-phenyl-1H-indole

| Activating Agent | Base | Solvent | Temperature (°C) | Yield (%) |